molecular formula C17H13BrClN3O4S2 B14806551 2-(4-bromo-2-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

2-(4-bromo-2-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B14806551
M. Wt: 502.8 g/mol
InChI Key: ZMGHTFNBTWVVGN-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and thiazole groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Halogenation: Introduction of bromine and chlorine atoms into the phenoxy ring.

    Thiazole Formation: Construction of the thiazole ring through cyclization reactions.

    Sulfonylation: Addition of the sulfonyl group to the phenyl ring.

    Amidation: Formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to simpler forms.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The presence of halogen and thiazole groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
  • 3-chloro-4-(4-methyl-2-bromomethyl-1,3-dioxolane-2-yl)phenyl-4’-chlorophenyl ether

Uniqueness

Compared to similar compounds, 2-(4-bromo-2-chlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13BrClN3O4S2

Molecular Weight

502.8 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C17H13BrClN3O4S2/c18-11-1-6-15(14(19)9-11)26-10-16(23)21-12-2-4-13(5-3-12)28(24,25)22-17-20-7-8-27-17/h1-9H,10H2,(H,20,22)(H,21,23)

InChI Key

ZMGHTFNBTWVVGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)Cl)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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